1,2,3-Benzotriazine
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Overview
Description
1,2,3-benzotriazine is a benzotriazine.
Scientific Research Applications
Antitumor Activities
A novel series of substituted 1,2,3-benzotriazines have shown significant antiproliferative effects, particularly in breast, prostate, lung cancer, and melanoma cells. Modifications like adding methoxy and 3-chloropropoxy groups have increased these effects, highlighting the potential of 1,2,3-benzotriazine derivatives in cancer treatment (Lv et al., 2008).
DNA Cleavage in Cancer Therapy
This compound derivatives, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine), are known for their ability to selectively damage DNA in oxygen-poor tumor cells, offering a targeted approach to cancer therapy. The therapeutic activity is thought to come from enzymatic reduction causing DNA damage, making it a promising candidate for hypoxia-targeted cancer treatments (Daniels et al., 1998).
Mechanism of Action in Cancer Drugs
Further studies on 1,2,4-benzotriazine 1,4-di-N-oxides, a class of potential anticancer drugs, have shed light on their mechanism of action. These compounds selectively kill hypoxic cells in solid tumors via enzymatic activation, leading to DNA damage. Understanding this mechanism is crucial for developing effective cancer therapies (Shen et al., 2014).
Medicinal Chemistry Applications
The medicinal chemistry of 1,2,3-triazines, which includes 1,2,3-benzotriazines, is a significant area of research. These compounds are stable, versatile, and have been examined for various biological activities, indicating their potential in drug development and therapeutic applications (Stevens, 1976).
Development in Drug Discovery
The benzotriazine core has been utilized in various drug discovery projects, including anticancer, anti-inflammatory, and antimalarial programs. Recent developments have seen benzotriazine compounds being used to develop selective kinase inhibitors, highlighting their versatility and potential in modern pharmacology (Palanki et al., 2009).
Properties
CAS No. |
86089-80-7 |
---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
1,2,3-benzotriazine |
InChI |
InChI=1S/C7H5N3/c1-2-4-7-6(3-1)5-8-10-9-7/h1-5H |
InChI Key |
OWQPOVKKUWUEKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=N2 |
86089-80-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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